Didemnin B - 77327-05-0

Didemnin B

Catalog Number: EVT-264477
CAS Number: 77327-05-0
Molecular Formula: C57H89N7O15
Molecular Weight: 1112.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Didemnin B is a cyclic depsipeptide first isolated from the Caribbean tunicate Trididemnum solidum. [, , ] It belongs to a family of structurally related compounds called didemnins, known for their potent biological activities. [, ] Didemnin B has garnered significant attention in scientific research due to its diverse biological activities, including:

  • Antiviral activity: Didemnin B exhibits potent antiviral activity against various DNA and RNA viruses. [, , ]
  • Antitumor activity: Didemnin B displays significant antitumor activity against various cancer cell lines in vitro and in vivo. [, , , , , , , ]
  • Immunosuppressive activity: Didemnin B possesses immunosuppressive properties, inhibiting T cell activation and proliferation. [, , ]
Future Directions
  • Developing less toxic analogs: Synthesizing and evaluating analogs of didemnin B with improved pharmacological properties and reduced toxicity. [, , ]
  • Elucidating the molecular basis of its activity: Gaining a deeper understanding of the molecular interactions between didemnin B and its cellular targets to develop more specific and effective inhibitors. []
Source and Classification

Didemnin B is derived from marine tunicates, specifically from the genus Didemnum. It belongs to a class of compounds known as didemnins, which are characterized by their cyclic depsipeptide structure. Among the didemnins, Didemnin B exhibits the most potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including L1210 leukemia cells and B16 melanoma, at extremely low concentrations (0.001 μg/ml) . The compound also possesses antiviral and immunosuppressive properties .

Synthesis Analysis

The synthesis of Didemnin B can be achieved through both microbial and chemical methods. Recent advancements have integrated genetic engineering techniques to enhance production levels. For instance, a study identified a strain of Tistrella capable of producing Didemnin B in significant quantities (approximately 75 mg/L) by introducing a second copy of the didemnin biosynthetic gene cluster into its genome .

Molecular Structure Analysis

Didemnin B has a unique cyclic depsipeptide structure comprising amino acids and hydroxy acids. The molecular formula is C29H41N3O6C_{29}H_{41}N_{3}O_{6}, with a molecular weight of 513.65 g/mol. The compound features a cyclic arrangement that contributes to its biological activity and stability. The structural analysis indicates that it contains several key functional groups that facilitate its interaction with biological targets .

Chemical Reactions Analysis

Didemnin B undergoes various chemical reactions that are critical for its biological activity. It primarily acts by inhibiting protein synthesis in cells more effectively than DNA synthesis . The compound's mechanism involves binding to ribosomes, disrupting the translation process, and ultimately leading to cell death in rapidly dividing cancer cells.

Conversion Reactions:
Didemnin B can also be converted into other derivatives through specific chemical modifications. For example, analogs can be synthesized by altering the amino acid composition or introducing functional groups that enhance potency or selectivity against different cancer types .

Physical and Chemical Properties Analysis

Didemnin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data has not been extensively documented but is generally characterized by its solid-state at room temperature.

These properties are crucial for determining suitable formulations for therapeutic applications .

Applications

Didemnin B has garnered attention for its potential applications in cancer therapy due to its potent cytotoxic effects on tumor cells. Clinical trials have been initiated to evaluate its efficacy against various cancers, including leukemia and melanoma . Additionally, ongoing research aims to explore its use as an antiviral agent and immunosuppressant in clinical settings.

Discovery and Biological Sources of Didemnin B

Marine Tunicate Origins: Trididemnum solidum and Associated Symbionts

Didemnin B was first isolated in 1981 from the Caribbean tunicate Trididemnum solidum (family Didemnidae), marking a milestone in marine natural product discovery. This cyclic depsipeptide represented the first marine-derived compound to enter human cancer clinical trials [1] [5]. The complex structure of Didemnin B features a macrocyclic core comprising seven amino acids, including unusual residues like N,O-dimethyltyrosine and isostatine, with a characteristic lactyl-proline ester side chain [5]. Initially attributed solely to the tunicate host, subsequent research revealed that Didemnin B production involves a complex symbiotic relationship with bacterial associates. This discovery resolved longstanding questions about the compound's origin, particularly given the structural similarity to known microbial metabolites [7] [9].

Chemical investigations of T. solidum have yielded several structurally related compounds beyond Didemnin B, including didemnin A, nordidemnin B, and novel chlorinated derivatives. These chlorinated variants feature an ortho-chlorinated tyrosine residue, demonstrating the chemical diversity within this tunicate genus [4]. The consistent co-occurrence of structurally complex didemnins across geographically dispersed Trididemnum collections suggested potential microbial involvement in their biosynthesis, a hypothesis later confirmed through microbiological and genomic studies [7] [10].

Table 1: Didemnin Compounds Isolated from Trididemnum solidum

Compound NameMolecular FormulaKey Structural FeaturesBiological Activities
Didemnin BC₅₇H₉₁N₇O₁₅Macrocyclic core with lactyl-proline esterAnticancer, antiviral, immunosuppressive
Didemnin AC₄₉H₇₆N₆O₁₂Shorter acyl chain compared to Didemnin BCytotoxic, antiviral
Nordidemnin BC₅₆H₈₉N₇O₁₅Demethylated variant of Didemnin BAntiproliferative
Chlorinated DidemninC₄₉H₇₇ClN₆O₁₂ortho-chloro-N,O-dimethyltyrosineAnti-inflammatory, cytotoxic

Early Screening and Isolation from Marine Ecosystems

The journey of Didemnin B from discovery to clinical development began with systematic screening of marine invertebrate extracts for antitumor and antiviral activities. Researchers employed bioassay-guided fractionation using cytotoxicity assays against cancer cell lines (including L1210 leukemia and B16 melanoma) to identify the active constituents from T. solidum extracts [1] [5]. This approach led to the isolation of Didemnin B as the most potent congener, demonstrating exceptional in vivo activity against P388 leukemia and B16 melanoma models with significant life extension in treated animals [1].

The supply challenge quickly emerged as a critical limitation for Didemnin B development. Early sourcing relied on wild collection of T. solidum, requiring approximately 4,000 kg of wet tunicate to yield just one gram of pure Didemnin B for clinical trials [5]. This unsustainable harvest prompted extensive efforts to develop alternative production methods. Total synthesis was explored but proved economically unviable due to the compound's structural complexity – featuring multiple chiral centers, ester linkages (depsipeptide bonds), and macrocyclic formation [7]. These challenges in sustainable sourcing ultimately led to the discontinuation of Didemnin B's clinical development despite its promising biological activities [1] [5].

Beyond its anticancer potential, early screening revealed Didemnin B's broad-spectrum biological activities, including potent inhibition of both DNA and RNA viruses, immunosuppressive properties, and inhibition of protein synthesis at nanomolar concentrations [1] [3]. This diverse pharmacological profile generated significant scientific interest, establishing Didemnin B as a valuable molecular probe for studying fundamental cellular processes including protein synthesis, cell proliferation, and apoptosis [3] [6].

Identification of Secondary Metabolites in Tistrella spp.

The paradigm shift in understanding Didemnin B's origin came with the discovery of bacterial production by marine α-proteobacteria of the genus Tistrella. Initial reports in 2011 identified Tistrella mobilis (strain YIT12409) as a producer of Didemnin B, isolated from marine sediments rather than tunicates [2] [7]. Subsequent research confirmed that multiple Tistrella species, including T. mobilis and T. bauzanensis, possess the genetic machinery for didemnin biosynthesis [2] [7] [9]. This revelation explained the geographical ubiquity of didemnins across different marine ecosystems and provided a potential solution to the supply problem through microbial fermentation.

Genome sequencing of T. mobilis KA081020-065 revealed the didemnin biosynthetic gene cluster (did) located on a 1,126,962 bp megaplasmid (pTM3). This 13-module hybrid NRPS-PKS (nonribosomal peptide synthetase-polyketide synthase) assembly line spans approximately 100 kb and encodes enzymes organized in a co-linear arrangement corresponding to the didemnin structure [7] [9]. Surprisingly, the primary products of this megasynthetase are not Didemnin B itself, but rather precursor molecules didemnins X and Y – fatty acylglutamine ester derivatives that undergo post-assembly oxidative maturation to form the final compound [7].

Table 2: Key Features of the Didemnin Biosynthetic Gene Cluster in Tistrella mobilis

GeneSize (aa)Domain OrganizationFunction in Didemnin Biosynthesis
didA2,845EpimeraseAmino acid chirality control
didB4,210C-A-T-KR-ACPPyruvate loading and reduction to lactate
didC1,416C-A-TProline incorporation
didD6,803C-A-MT-T-E-C-A-T-C-A-TIncorporation and modification of D-MeLeu, Thr, Ile
didE2,689KS-KR-ACPIsostatine formation
didF1,902C-A-TN,O-dimethyltyrosine incorporation
didG-JVariousNRPS modulesLeucine, statine, and glutamine incorporation

Research has optimized culture conditions for Tistrella strains to enhance Didemnin B production. Studies show that specific media formulations (particularly GYP medium) and cultivation parameters significantly impact titers, with reported yields exceeding 15 mg/L under optimized conditions – a substantial improvement over initial isolation methods [2]. The discovery of the bacterial origin has opened avenues for biotechnological production through fermentation and genetic engineering of the did cluster. Current approaches focus on heterologous expression in more tractable bacterial hosts and pathway engineering to generate novel didemnin analogs with improved pharmacological properties [7] [9] [10].

The ecological significance of didemnin production in free-living Tistrella versus tunicate-associated populations remains an active research area. Evidence suggests that tunicates may acquire didemnin-producing bacteria from the environment or host them as specialized symbionts. The extracellular conversion of didemnins X and Y to Didemnin B, captured through MALDI-imaging mass spectrometry of bacterial colonies, indicates a potential ecological role in bacterial chemical defense or communication [7]. This bacterial origin hypothesis is further supported by the widespread distribution of Tistrella in diverse marine habitats beyond tunicate ecosystems, including marine sediments and wastewater [2] [7].

Table 3: Tistrella Species with Confirmed Didemnin Production

SpeciesStrain DesignationIsolation SourceDidemnins ProducedReported Yield
Tistrella mobilisJCM21370Wastewater, ThailandDidemnin B, Nordidemnin B0.5-2 mg/L
Tistrella mobilisYIT12409Marine sediment, JapanDidemnin B, Nordidemnin B1-3 mg/L
Tistrella mobilisKA081020-065Red SeaDidemnin B, Nordidemnin B, Didemnin X/Y>15 mg/L (optimized)
Tistrella bauzanensisBZ78 (DSM22817)Heavy-metal contaminated soil, ItalyDidemnin B<1 mg/L

Properties

CAS Number

77327-05-0

Product Name

Didemnin B

IUPAC Name

N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide

Molecular Formula

C57H89N7O15

Molecular Weight

1112.4 g/mol

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1

InChI Key

KYHUYMLIVQFXRI-KJNZDXKESA-N

SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Solubility

H2O < 0.1 (mg/mL)
CH3OH > 100 (mg/mL)
CHCL3 > 100 (mg/mL)
DMSO > 100 (mg/mL)
C2H5OH > 100 (mg/mL)
CH2Cl2 > 100 (mg/mL)

Synonyms

didemnin A
didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)-
didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)-
didemnin B
didemnin C
didemnin D
didemnin E
didemnins
NSC 325319
oncoprecipitin A

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Isomeric SMILES

CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.